molecular formula C11H11N3 B2457112 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole CAS No. 1553431-50-7

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2457112
CAS No.: 1553431-50-7
M. Wt: 185.23
InChI Key: ZWXFRSZZZMRONH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a cyclopropyl group at the 3-position and a phenyl group at the 4-position. It has a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both cyclopropyl and phenyl groups, which enhance its chemical versatility and potential biological activities. This combination of substituents allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

3-cyclopropyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXFRSZZZMRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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